5-(6-bromospiro[2H-indole-3,4'-oxane]-1-yl)-3-methyl-5-oxopentanoic acid
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Overview
Description
5-(6-bromospiro[2H-indole-3,4’-oxane]-1-yl)-3-methyl-5-oxopentanoic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indole moiety fused with an oxane ring, which is further substituted with a bromine atom. The presence of these functional groups makes it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromospiro[2H-indole-3,4’-oxane]-1-yl)-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with an appropriate oxane precursor in the presence of a base to form the spirocyclic structure.
Bromination: The spirocyclic intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification Techniques: Employing advanced purification methods like chromatography and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(6-bromospiro[2H-indole-3,4’-oxane]-1-yl)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
5-(6-bromospiro[2H-indole-3,4’-oxane]-1-yl)-3-methyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(6-bromospiro[2H-indole-3,4’-oxane]-1-yl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the bromine atom and spirocyclic structure may enhance binding affinity and specificity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate
- 5-bromo-1-Boc-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]
Uniqueness
5-(6-bromospiro[2H-indole-3,4’-oxane]-1-yl)-3-methyl-5-oxopentanoic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. The presence of the bromine atom and the spirocyclic oxane ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
5-(6-bromospiro[2H-indole-3,4'-oxane]-1-yl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4/c1-12(9-17(22)23)8-16(21)20-11-18(4-6-24-7-5-18)14-3-2-13(19)10-15(14)20/h2-3,10,12H,4-9,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUMARBBUTCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC2(CCOCC2)C3=C1C=C(C=C3)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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